molecular formula C16H23Cl2NO B4883284 1-[4-(2,6-dichlorophenoxy)butyl]-4-methylpiperidine

1-[4-(2,6-dichlorophenoxy)butyl]-4-methylpiperidine

Cat. No.: B4883284
M. Wt: 316.3 g/mol
InChI Key: WOBHROVPVUAPNH-UHFFFAOYSA-N
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Description

1-[4-(2,6-dichlorophenoxy)butyl]-4-methylpiperidine is a chemical compound that belongs to the class of organic compounds known as piperidines. Piperidines are six-membered saturated heterocyclic compounds containing one nitrogen atom. This compound is characterized by its unique structure, which includes a piperidine ring substituted with a 4-(2,6-dichlorophenoxy)butyl group and a methyl group at the 4-position of the piperidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(2,6-dichlorophenoxy)butyl]-4-methylpiperidine typically involves multiple steps, starting with the preparation of the 2,6-dichlorophenoxybutyl moiety. This can be achieved by reacting 2,6-dichlorophenol with butyl bromide in the presence of a base such as potassium carbonate to form 2,6-dichlorophenoxybutane. Subsequently, the piperidine ring can be constructed by reacting the 2,6-dichlorophenoxybutane with 4-methylpiperidine under suitable reaction conditions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(2,6-dichlorophenoxy)butyl]-4-methylpiperidine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

  • Reduction: Reduction reactions can be performed to reduce functional groups within the molecule.

  • Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the 2,6-dichlorophenoxybutyl group.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based oxidants.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles such as amines, alcohols, and halides can be used in substitution reactions, often in the presence of a base or acid catalyst.

Major Products Formed:

  • Oxidation Products: Hydroxylated derivatives, carboxylic acids, and ketones.

  • Reduction Products: Reduced amines and alcohols.

  • Substitution Products: Substituted piperidines and derivatives of the 2,6-dichlorophenoxybutyl group.

Scientific Research Applications

1-[4-(2,6-dichlorophenoxy)butyl]-4-methylpiperidine has various applications in scientific research, including:

  • Chemistry: The compound can be used as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: It may serve as a ligand or inhibitor in biological studies, interacting with specific proteins or enzymes.

  • Industry: Use in the synthesis of agrochemicals, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-[4-(2,6-dichlorophenoxy)butyl]-4-methylpiperidine exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would depend on the biological system and the specific context in which the compound is used.

Comparison with Similar Compounds

1-[4-(2,6-dichlorophenoxy)butyl]-4-methylpiperidine can be compared with other similar compounds, such as:

  • 2,4-Dichlorophenoxyacetic acid: A herbicide used in agriculture.

  • 4-(2,6-dichlorophenoxy)butanoic acid: Another compound with similar structural features.

  • 4-(2,4-dichlorophenoxy)butyric acid: A selective systemic herbicide.

Uniqueness: What sets this compound apart from these compounds is its specific substitution pattern on the piperidine ring and the presence of the 2,6-dichlorophenoxy group, which may confer unique chemical and biological properties.

Properties

IUPAC Name

1-[4-(2,6-dichlorophenoxy)butyl]-4-methylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23Cl2NO/c1-13-7-10-19(11-8-13)9-2-3-12-20-16-14(17)5-4-6-15(16)18/h4-6,13H,2-3,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOBHROVPVUAPNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CCCCOC2=C(C=CC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.